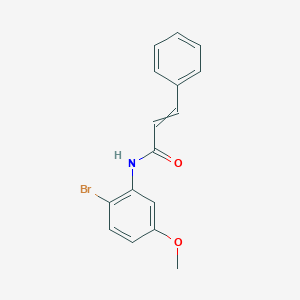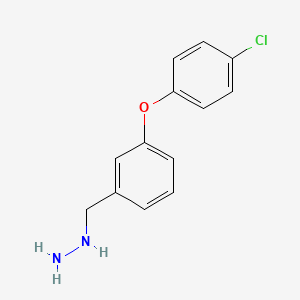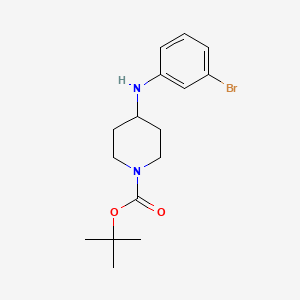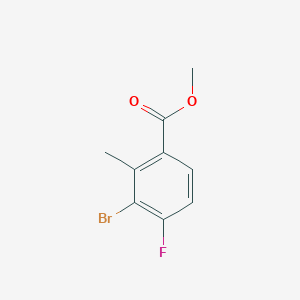![molecular formula C32H30F6N4O3 B12436022 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a cyclobutene core with multiple functional groups, including trifluoromethyl, quinoline, and azabicyclo octane moieties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
The synthesis of 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the cyclobutene core: This can be achieved through a [3+2] cycloaddition reaction involving suitable dienes and dienophiles.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a copper catalyst.
Attachment of the quinoline and azabicyclo octane moieties: These groups are introduced through nucleophilic substitution reactions, where the appropriate nucleophiles react with the cyclobutene intermediate under controlled conditions.
化学反应分析
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and disrupting cellular processes. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules .
相似化合物的比较
Compared to other similar compounds, 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
3-aminobenzotrifluoride: A precursor to the herbicide fluometuron, synthesized from trifluorotoluene.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione.
属性
分子式 |
C32H30F6N4O3 |
|---|---|
分子量 |
632.6 g/mol |
IUPAC 名称 |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16?,17?,25?,26-/m1/s1 |
InChI 键 |
OFXKFCTYZMFMJB-COIZRTFASA-N |
手性 SMILES |
CCC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


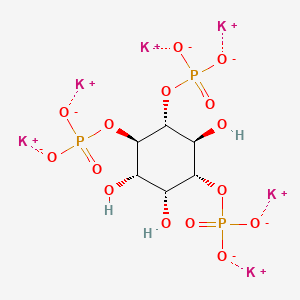
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)
![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
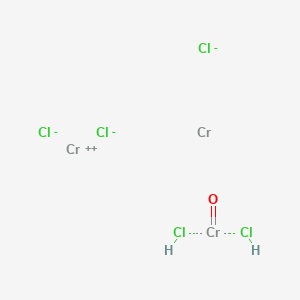
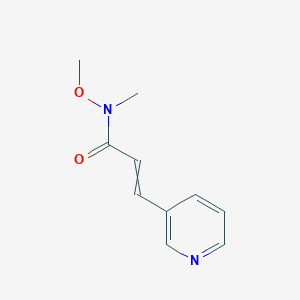
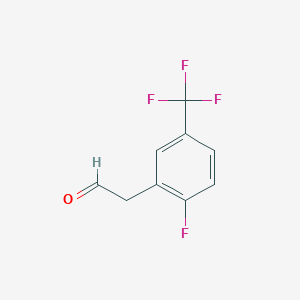
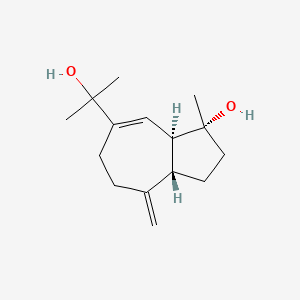
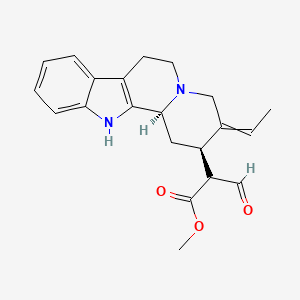
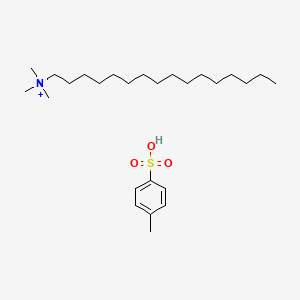
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
